molecular formula C9H18N2O B13183701 1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one

1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one

Cat. No.: B13183701
M. Wt: 170.25 g/mol
InChI Key: JLTDLDFXKBCHGA-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one is a chemical compound with the molecular formula C9H18N2O. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and an ethanone group.

Preparation Methods

The synthesis of 1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with an appropriate aminomethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Scientific Research Applications

1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-[2-(aminomethyl)azepan-1-yl]ethanone

InChI

InChI=1S/C9H18N2O/c1-8(12)11-6-4-2-3-5-9(11)7-10/h9H,2-7,10H2,1H3

InChI Key

JLTDLDFXKBCHGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCCC1CN

Origin of Product

United States

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